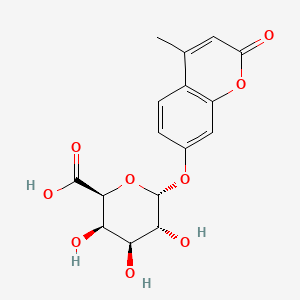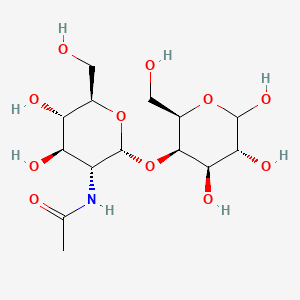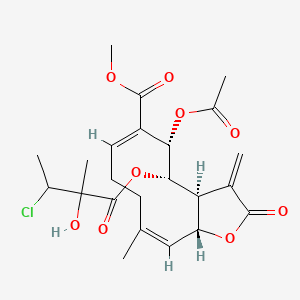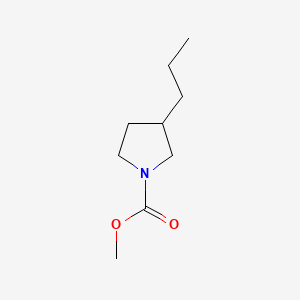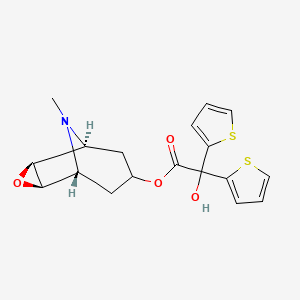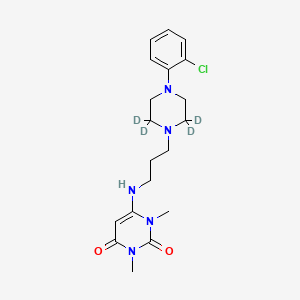![molecular formula C20H30F2NO7P B587285 Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine CAS No. 156017-43-5](/img/structure/B587285.png)
Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine: is a synthetic compound with the molecular formula C20H30F2NO7P and a molecular weight of 465.43 g/mol. It is characterized by the presence of a diethoxy-phosphoryl group and difluoromethyl group attached to the phenylalanine backbone, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as diethyl phosphite, difluoromethylating agents, and tert-butyl dicarbonate (Boc2O) under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenylalanine backbone allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl and diethoxy-phosphoryl groups on biological systems. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine involves its interaction with specific molecular targets and pathways. The diethoxy-phosphoryl and difluoromethyl groups can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection to the amino group, allowing for selective reactions and interactions.
Comparison with Similar Compounds
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl alanine
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl valine
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl leucine
Comparison: Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine is unique due to the presence of the phenylalanine backbone, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from similar compounds with different amino acid backbones, such as alanine, valine, and leucine.
Properties
IUPAC Name |
(2S)-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2NO7P/c1-7-28-31(27,29-8-2)20(21,22)15-11-9-14(10-12-15)13-16(17(24)25)23(6)18(26)30-19(3,4)5/h9-12,16H,7-8,13H2,1-6H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUFPWIODPZAU-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

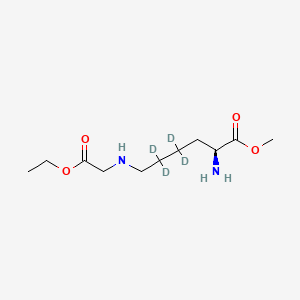
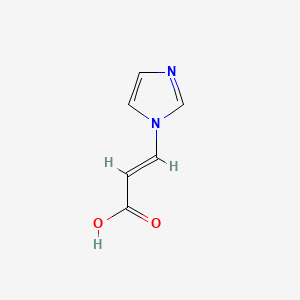
![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)
